molecular formula C6H13NO B175353 (1S,2R)-2-Aminocyclohexanol CAS No. 108267-20-5

(1S,2R)-2-Aminocyclohexanol

Cat. No. B175353
M. Wt: 115.17 g/mol
InChI Key: PQMCFTMVQORYJC-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,2R)-2-Aminocyclohexanol” is a type of organic compound that belongs to the class of molecules known as enantiomers . Enantiomers are molecules that are mirror images of each other but cannot be superimposed . This compound is a diastereomer, which means it has the same molecular formula and sequence of bonded elements as its mirror image, but a different arrangement of atoms in space .


Synthesis Analysis

The synthesis of compounds similar to “(1S,2R)-2-Aminocyclohexanol” has been accomplished through a series of enantioselective enzymatic reactions . For instance, the synthesis of trans- (1R,2R) and cis- (1S,2R)-1-amino-2-indanol (AI) was achieved using lipase and transaminase (TA) .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “(1S,2R)-2-Aminocyclohexanol” depend on the reaction mechanism . For example, E1 eliminations generally lead to the more stable stereochemistry, while E2 eliminations may or may not lead to the more stable stereochemistry .


Physical And Chemical Properties Analysis

Diastereomers like “(1S,2R)-2-Aminocyclohexanol” have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .

Scientific Research Applications

  • Resolution and Catalysis : Schiffers et al. (2006) describe a protocol for resolving racemic 2-aminocyclohexanol derivatives, leading to both enantiomers with over 99% enantiomeric excess. These compounds are used as ligands in asymmetric catalysis for phenyl transfer reactions and transfer hydrogenations, achieving high enantiomeric excess in products (Schiffers et al., 2006).

  • Optical Purity and Scalable Preparation : Xue et al. (2014) developed an improved and efficient process for the preparation of optically pure trans-2-aminocyclohexanols. This green and scalable method involves aminolysis and subsequent resolution steps, proving effective for large-scale preparations (Xue et al., 2014).

  • Enzymatic Preparation : Takada et al. (1994) reported the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate using Pseudomonas cepacia lipase, providing a practical method for preparing enantiomerically pure 2-aminocyclohexanols, useful in industrial applications (Takada et al., 1994).

  • Lipophilicity and Anticonvulsant Activity : Pękala and Marona (2009) investigated the lipophilicity of N-acyl derivatives of 2-aminocyclohexanol, which exhibit anticonvulsant activity. This study provides insights into the relationship between the chemical properties of these derivatives and their biological activity (Pękala & Marona, 2009).

  • DNA/RNA Hybridization Studies : Govindaraju et al. (2003) synthesized and studied the crystal structures of aminocyclohexanols for applications in DNA and RNA hybridization. This research contributes to the understanding of nucleic acid interactions, important in genetic and molecular biology studies (Govindaraju et al., 2003).

  • Chiral Separation Techniques : Schiffers and Bolm (2008) detailed the synthesis and resolution of racemic trans-2-(N-Benzyl)amino-1-cyclohexanol. This work contributes to the field of chiral separation, an important aspect in the production of enantiopure compounds in pharmaceuticals (Schiffers & Bolm, 2008).

Safety And Hazards

The safety data sheet for a compound similar to “(1S,2R)-2-Aminocyclohexanol” indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle such compounds with care, using protective clothing and working in a well-ventilated area .

properties

IUPAC Name

(1S,2R)-2-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCFTMVQORYJC-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369200
Record name (1S,2R)-2-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-Aminocyclohexanol

CAS RN

108267-20-5
Record name (1S,2R)-2-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-Aminocyclohexanol
Reactant of Route 2
Reactant of Route 2
(1S,2R)-2-Aminocyclohexanol
Reactant of Route 3
(1S,2R)-2-Aminocyclohexanol
Reactant of Route 4
(1S,2R)-2-Aminocyclohexanol
Reactant of Route 5
(1S,2R)-2-Aminocyclohexanol
Reactant of Route 6
(1S,2R)-2-Aminocyclohexanol

Citations

For This Compound
7
Citations
G Lauktien, FJ Volk, AW Frahm - Tetrahedron: Asymmetry, 1997 - Elsevier
A series of homochiral cis-2-alkoxy- and 2-aryloxycyclohexanamines 5b-5e has been synthesised by means of asymmetric reductive amination of the corresponding racemic 2-…
Number of citations: 37 www.sciencedirect.com
K Kriegler, C Leser, P Mayer, F Bracher - Archiv der Pharmazie, 2022 - Wiley Online Library
Two independent chiral pool syntheses of both enantiomers of the TRPML inhibitor, trans‐ML‐SI3, were developed, starting from commercially available (1S,2R)‐ and (1R,2S)‐…
Number of citations: 3 onlinelibrary.wiley.com
T Goričan, L Ciber, N Petek, J Svete, M Novinec - Bioorganic Chemistry, 2021 - Elsevier
Cathepsins K and S are closely related papain-like cysteine peptidases and potential therapeutic targets for metabolic and inflammatory diseases such as osteoporosis and arthritis. …
Number of citations: 3 www.sciencedirect.com
E Liardo - 2018 - digibuo.uniovi.es
Biocatalysis offers tremendous advantages to generate complex chiral compounds in high enantiomeric purity and yield. The exquisite catalytic efficiency, mild conditions, and …
Number of citations: 2 digibuo.uniovi.es
B Czako, JR Marszalek, JP Burke… - Journal of medicinal …, 2020 - ACS Publications
Tumor-associated macrophages (TAMs) have a significant presence in the tumor stroma across multiple human malignancies and are believed to be beneficial to tumor growth. …
Number of citations: 13 pubs.acs.org
JE Steves - 2015 - search.proquest.com
Aerobic alcohol oxidation reactions are attractive and have broad potential utility, but they are seldom used in bench-scale and industrial chemistry due to limited reaction scope and/or …
Number of citations: 0 search.proquest.com
GJ Jog - 2005 - search.proquest.com
Quorum sensing (QS) regulates production of virulence factors and maturation of biofilm in many bacteria, including Pseudomonas aeruginosa. The QS cascade is activated by the …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.